molecular formula C13H10N+ B14749153 Pyrido[2,1-a]isoquinolin-5-ium CAS No. 231-02-7

Pyrido[2,1-a]isoquinolin-5-ium

Cat. No.: B14749153
CAS No.: 231-02-7
M. Wt: 180.22 g/mol
InChI Key: XYIUTVDOILVALE-UHFFFAOYSA-N
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Description

Pyrido[2,1-a]isoquinolin-5-ium is a heterocyclic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,1-a]isoquinolin-5-ium typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, is a well-known method for synthesizing isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound and its derivatives often employs catalytic processes to enhance yield and selectivity. Metal-catalyzed reactions, such as those involving palladium or copper catalysts, are frequently used. Additionally, environmentally friendly methods, such as catalyst-free processes in water, have been developed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,1-a]isoquinolin-5-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Pyrido[2,1-a]isoquinolin-5-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrido[2,1-a]isoquinolin-5-ium involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like PARP-1 and tubulin polymerization, which are crucial for cell division and DNA repair . This inhibition leads to the disruption of cellular processes, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

    Isoquinoline: A simpler structure with similar biological activities.

    Pyrido[2,3-b]indole: Another heterocyclic compound with anticancer properties.

    Benzimidazo[2,1-a]isoquinoline: Known for its antitumor activity.

Uniqueness: Pyrido[2,1-a]isoquinolin-5-ium stands out due to its unique structural features that allow for diverse functionalization and its potent biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

231-02-7

Molecular Formula

C13H10N+

Molecular Weight

180.22 g/mol

IUPAC Name

benzo[a]quinolizin-5-ium

InChI

InChI=1S/C13H10N/c1-2-6-12-11(5-1)8-10-14-9-4-3-7-13(12)14/h1-10H/q+1

InChI Key

XYIUTVDOILVALE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C[N+]3=CC=CC=C23

Origin of Product

United States

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